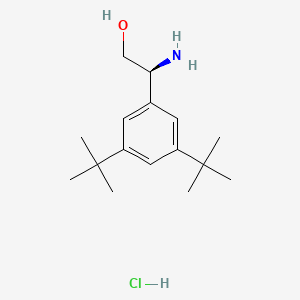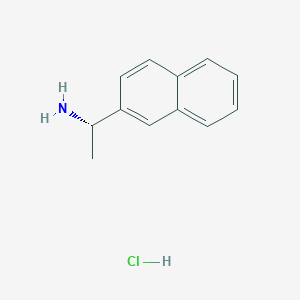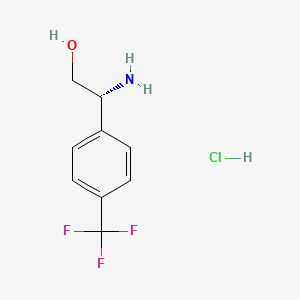
(S)-3-(1-Aminoethyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1-Aminoethyl)phenol hydrochloride: is a chiral organic compound that serves as a versatile building block in synthetic chemistry. It is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules due to its chiral center, which can impart specific stereochemistry to the final products.
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric catalytic synthesis of the compound using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Biomimetic Chemocatalysis: Inspired by enzymatic transaminations, this method uses biomimetic catalysts to achieve the asymmetric synthesis of the compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial-scale production, optimized processes are developed to ensure cost-effectiveness and scalability. These processes often involve the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Analyse Chemischer Reaktionen
(S)-3-(1-Aminoethyl)phenol hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro compound.
Reduction: The nitro group can be reduced to an amine, providing a route to different amine derivatives.
Substitution Reactions: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Amine Derivatives: Formed through the reduction of nitro groups.
Ethers and Esters: Produced from substitution reactions involving the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
(S)-3-(1-Aminoethyl)phenol hydrochloride: has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of various drugs, particularly those with chiral centers that are crucial for their biological activity.
Industry: It is employed in the development of new materials and chemical processes that require chiral specificity.
Wirkmechanismus
The mechanism by which (S)-3-(1-Aminoethyl)phenol hydrochloride exerts its effects depends on its specific application. For example, in drug synthesis, the chiral center can interact with biological targets in a stereo-specific manner, leading to desired therapeutic effects. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
(S)-3-(1-Aminoethyl)phenol hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other chiral phenols, such as (R)-3-(1-Aminoethyl)phenol hydrochloride, and various substituted phenols.
Uniqueness: The specific stereochemistry of This compound makes it particularly valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
IUPAC Name |
3-[(1S)-1-aminoethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBKHDKLDOGKKN-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














